molecular formula C60H76Cl2N6O2 B8069006 2-PCCA (hydrochloride)

2-PCCA (hydrochloride)

Cat. No.: B8069006
M. Wt: 984.2 g/mol
InChI Key: ZETJCHVDOCGQNU-VCGQCYHMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-PCCA (hydrochloride) involves several steps, including the preparation of its pure diastereomers. The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and conditions. For instance, the synthesis process may include the use of isoproterenol to stimulate cAMP accumulation, which is then inhibited by 2-PCCA in a concentration-dependent manner .

Industrial Production Methods: While specific industrial production methods for 2-PCCA (hydrochloride) are not widely documented, the compound is typically produced in research laboratories under controlled conditions. The production process involves the use of high-purity reagents and solvents to ensure the compound’s efficacy and stability.

Chemical Reactions Analysis

Types of Reactions: 2-PCCA (hydrochloride) primarily undergoes substitution reactions, particularly in the context of its interaction with GPR88 receptors. The compound does not induce calcium mobilization in GPR88 cells, indicating that it does not engage in Gαq-mediated responses .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 2-PCCA (hydrochloride) include isoproterenol and various solvents such as dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity.

Major Products Formed: The major product formed from the reactions involving 2-PCCA (hydrochloride) is the inhibition of cAMP production in GPR88-expressing cells. This inhibition is mediated through a Gαi-coupled pathway .

Mechanism of Action

The mechanism of action of 2-PCCA (hydrochloride) involves its binding to the GPR88 receptor, leading to the inhibition of cAMP production through a Gαi-coupled pathway . This interaction modulates various signaling pathways and molecular targets, ultimately affecting neurological functions and behaviors.

Properties

IUPAC Name

(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C30H37N3O.2ClH/c2*1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29;;/h2*6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3;2*1H/t21-,26+,27+,28+;21-,26-,27-,28+;;/m00../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETJCHVDOCGQNU-VCGQCYHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4.CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4.CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@H]3C[C@@H]3C4=CC=CC=N4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H76Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

984.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-PCCA (hydrochloride)
Reactant of Route 2
2-PCCA (hydrochloride)
Reactant of Route 3
2-PCCA (hydrochloride)
Reactant of Route 4
2-PCCA (hydrochloride)
Reactant of Route 5
2-PCCA (hydrochloride)
Reactant of Route 6
2-PCCA (hydrochloride)

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